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Compound of Interest

Compound Name: 2-Bromo-6-fluoroquinoline

Cat. No.: B064740

An In-depth Technical Guide to 2-Bromo-6-fluoroquinoline (CAS: 159870-91-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that serves as a versatile
and pivotal building block in the fields of medicinal chemistry and materials science. Its unique
electronic and reactive properties, imparted by the bromine and fluorine substituents on the
quinoline core, make it an important intermediate in the synthesis of a wide array of functional
molecules. The bromine atom at the 2-position provides a reactive handle for various cross-
coupling reactions, enabling the construction of complex molecular architectures. This
compound is particularly noted for its application in the development of novel therapeutic
agents, including antimicrobial, antimalarial, and anticancer drugs, as well as in the synthesis
of advanced materials for Organic Light-Emitting Diodes (OLEDS).

Physicochemical Properties

The quantitative data available for 2-Bromo-6-fluoroquinoline is summarized in the table
below. While a melting point has been reported, other specific quantitative data such as boiling
point and solubility are not readily available in the public domain.
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Property Value Reference
CAS Number 159870-91-4
Molecular Formula CoHsBrFN
Molecular Weight 226.05 g/mol
Appearance Yellow to white solid
Melting Point 127 -131°C
Boiling Point Not available
Solubility Not available
Synthesis

A specific, detailed experimental protocol for the synthesis of 2-Bromo-6-fluoroquinoline is
not readily available in the reviewed literature. However, a common precursor, 2-bromo-6-
fluoroaniline, can be synthesized through various methods. One patented method involves a
multi-step process starting from o-fluoroaniline, which includes protection of the amino group,
sulfonation, bromination, and deprotection.

General Workflow for the Synthesis of 2-Bromo-6-fluoroaniline (Precursor)
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Caption: General workflow for the synthesis of 2-Bromo-6-fluoroaniline.

Chemical Reactivity and Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b064740?utm_src=pdf-body
https://www.benchchem.com/product/b064740?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2-Bromo-6-fluoroquinoline is a valuable substrate for palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These
reactions allow for the introduction of a wide range of substituents at the 2-position of the
quinoline ring, facilitating the synthesis of diverse compound libraries for drug discovery and
materials science.

It is important to note that the following protocols are generalized procedures for similar
substrates and should be considered as a starting point for optimization for 2-Bromo-6-
fluoroquinoline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In
the context of 2-Bromo-6-fluoroquinoline, it can be used to introduce various aryl or
heteroaryl groups.

General Experimental Protocol for Suzuki-Miyaura Coupling:

e Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon),
combine 2-Bromo-6-fluoroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5
equiv.), and a base (e.g., K2COs, K3POa, or Cs2C0s3, 2.0-3.0 equiv.).

o Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPhs)a (5 mol%) or a
combination of Pdz(dba)s (2.5 mol%) and a suitable ligand like SPhos (10 mol%)). Add a
degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).

e Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor
the reaction progress by an appropriate method (e.g., TLC or LC-MS).

o Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute
with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic
layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure. The crude product can then be purified by a suitable method, such as column
chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling:
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Suzuki-Miyaura Coupling Workflow

Add Pd Catalyst and L\gamD—»E&dd Degassed sa\venD—»Gem under Inert Atmosphe@—»uneous Work-up and ExlracnoD—»Golumn cmumanographa—>

9

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura coupling of 2-Bromo-6-fluoroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen
bonds, enabling the synthesis of various amino-substituted quinolines.

General Experimental Protocol for Buchwald-Hartwig Amination:

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor
(e.g., Pdz(dba)s, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base
(e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

o Reagent Addition: Add 2-Bromo-6-fluoroquinoline (1.0 equiv.) and the desired primary or
secondary amine (1.2 equiv.).

e Solvent Addition and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or
dioxane) via syringe. Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24
hours. Monitor the reaction progress by TLC or LC-MS.

o Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with
a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the
filtrate and purify the crude product by flash column chromatography.

Workflow for Buchwald-Hartwig Amination:
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Buchwald-Hartwig Amination Workflow
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Caption: General workflow for the Buchwald-Hartwig amination of 2-Bromo-6-fluoroquinoline.

Applications in Drug Discovery and Materials
Science

Derivatives of 2-Bromo-6-fluoroquinoline are of significant interest in drug discovery,
particularly in the development of kinase inhibitors for cancer therapy and novel antibacterial
agents. The quinoline scaffold is a common motif in many biologically active compounds.

While specific signaling pathways for 2-Bromo-6-fluoroquinoline are not detailed in the
literature, its derivatives are often designed to target specific enzymes, such as protein kinases.
The general workflow for the development of a kinase inhibitor from this starting material is
depicted below.

Logical Workflow for Kinase Inhibitor Synthesis:

Kinase Inhibitor Synthesis Workflow
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« To cite this document: BenchChem. [2-Bromo-6-fluoroquinoline CAS number 159870-91-4].
BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b064740#2-bromo-6-fluoroquinoline-cas-number-
159870-91-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b064740#2-bromo-6-fluoroquinoline-cas-number-159870-91-4
https://www.benchchem.com/product/b064740#2-bromo-6-fluoroquinoline-cas-number-159870-91-4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b064740?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

